molecular formula C14H12N2 B2578476 2-[(2-Methylphenyl)amino]benzonitrile CAS No. 52577-72-7

2-[(2-Methylphenyl)amino]benzonitrile

Cat. No. B2578476
CAS RN: 52577-72-7
M. Wt: 208.264
InChI Key: MJSNLJRXHPIPLL-UHFFFAOYSA-N
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Description

2-[(2-Methylphenyl)amino]benzonitrile is a chemical compound . It is a chemically stable yellow solid that readily forms salts when it encounters acid . It can be oxidized to nitrogen oxide by oxidants but has certain toxicity . The substance is easily soluble in common organic solvents but hardly soluble in low-polarity solvents, and it is insoluble in water .


Physical And Chemical Properties Analysis

2-[(2-Methylphenyl)amino]benzonitrile is a chemically stable yellow solid . It readily forms salts when it encounters acid . It can be oxidized to nitrogen oxide by oxidants but has certain toxicity . The substance is easily soluble in common organic solvents but hardly soluble in low-polarity solvents, and it is insoluble in water .

Scientific Research Applications

Organic Synthesis Applications

A key application of such compounds involves the development of new synthetic methodologies. For instance, the rhodium(III)-catalyzed cyanation of aromatic C-H bonds to form 2-(alkylamino)benzonitriles demonstrates the utility of these compounds in complex organic synthesis, offering moderate to good yields of products with various substituents (Dong et al., 2015). Similarly, the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an important intermediate for diarylpyrimidine HIV-1 reverse transcriptase inhibitors, highlights its relevance in pharmaceutical intermediate production (Ju Xiu-lia, 2015).

Antitumor Applications

2-(4-Aminophenyl)benzothiazoles, closely related to 2-[(2-Methylphenyl)amino]benzonitrile, have shown potent and selective antitumor properties. These compounds induce cytochrome P450 1A1, which is crucial for their antitumor activity, and have been studied for their effects against breast and ovarian cancer cell lines (Bradshaw et al., 2002).

Materials Science Applications

In the field of materials science, derivatives of 2-[(2-Methylphenyl)amino]benzonitrile have been explored for enhancing the power conversion efficiencies of polymer solar cells. The incorporation of a perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile, as an additive in polymer solar cells, demonstrates the potential of these compounds in improving energy conversion efficiency through structural ordering of polymer chains (Jeong et al., 2011).

Corrosion Inhibition

Amine derivative compounds, including 2-[(2-hydroxybenzyl)amino]benzonitrile, have been synthesized and investigated as effective corrosion inhibitors for mild steel in acidic media. These studies reveal how the structural features of these compounds contribute to their performance as corrosion inhibitors, with specific substituents enhancing inhibition efficiency (Boughoues et al., 2020).

properties

IUPAC Name

2-(2-methylanilino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)10-15/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSNLJRXHPIPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methylphenyl)amino]benzonitrile

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